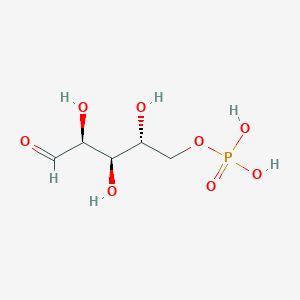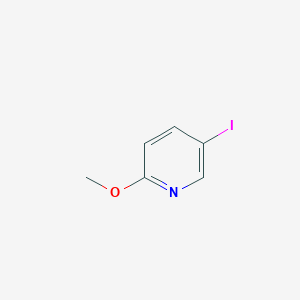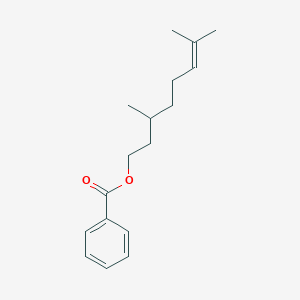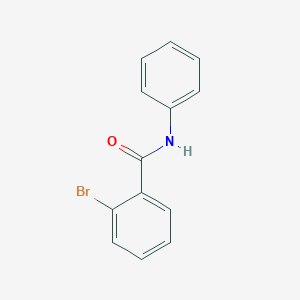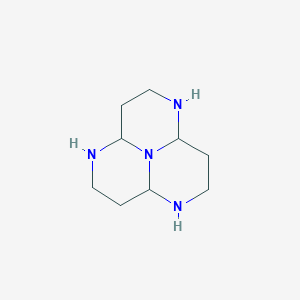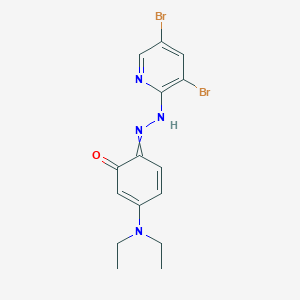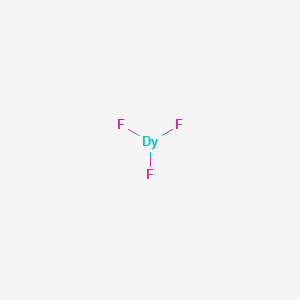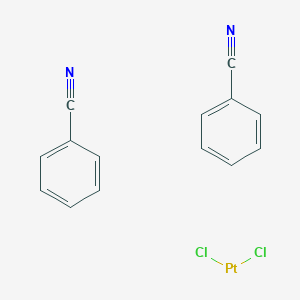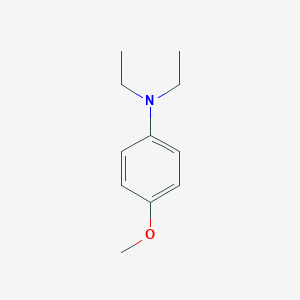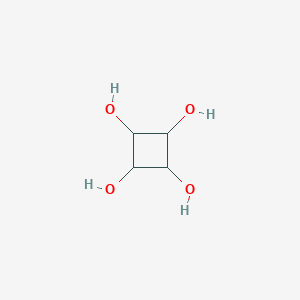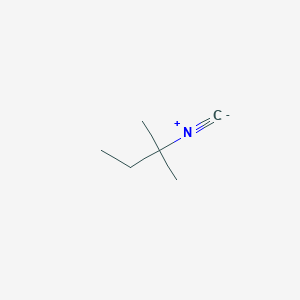![molecular formula C23H50O4Si2 B078289 2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate CAS No. 14473-56-4](/img/structure/B78289.png)
2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TMS-EMM and is a derivative of myristic acid. TMS-EMM is a colorless liquid that is soluble in organic solvents such as dichloromethane and chloroform.
Mécanisme D'action
The mechanism of action of TMS-EMM is not well understood. However, it is believed that TMS-EMM reacts with carboxylic acids and alcohols to form stable esters and ethers, respectively. This reactivity makes TMS-EMM a useful reagent for protecting functional groups during organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of TMS-EMM. However, it has been shown to be non-toxic and non-irritating in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMS-EMM in lab experiments is its high reactivity, which makes it a useful reagent for protecting functional groups during organic synthesis. Additionally, TMS-EMM is relatively easy to synthesize and purify. However, one limitation of using TMS-EMM is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several potential future directions for research on TMS-EMM. One area of interest is the development of new synthetic methods for TMS-EMM and its derivatives. Additionally, TMS-EMM could be further studied for its potential applications in drug delivery and as a precursor for the synthesis of other compounds. Finally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of TMS-EMM.
Méthodes De Synthèse
TMS-EMM can be synthesized by reacting myristic acid with trimethylsilyl chloride and triethylamine in dichloromethane. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of TMS-EMM is typically around 70%.
Applications De Recherche Scientifique
TMS-EMM has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of esters and amides. TMS-EMM is also used as a protecting group for carboxylic acids and alcohols. Additionally, TMS-EMM has been used as a precursor for the synthesis of other compounds, such as TMS-EMM-PC, which is a phospholipid derivative that has potential applications in drug delivery.
Propriétés
Numéro CAS |
14473-56-4 |
|---|---|
Nom du produit |
2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate |
Formule moléculaire |
C23H50O4Si2 |
Poids moléculaire |
446.8 g/mol |
Nom IUPAC |
1,3-bis(trimethylsilyloxy)propan-2-yl tetradecanoate |
InChI |
InChI=1S/C23H50O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-23(24)27-22(20-25-28(2,3)4)21-26-29(5,6)7/h22H,8-21H2,1-7H3 |
Clé InChI |
YDASQGBHNHGOSK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
Synonymes |
Myristic acid 2-trimethylsilyloxy-1-[(trimethylsilyloxy)methyl]ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



